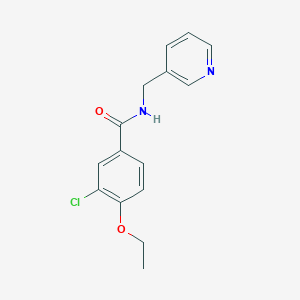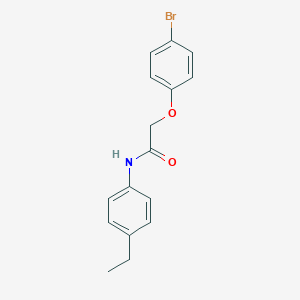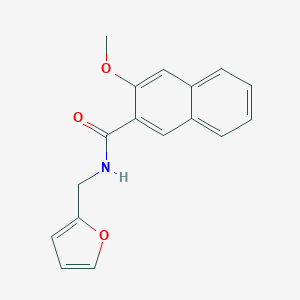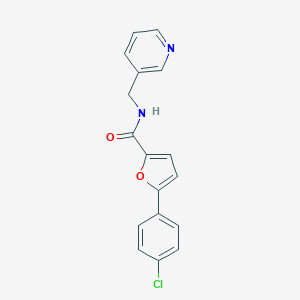![molecular formula C23H19ClN2O5 B251894 N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B251894.png)
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide, also known as CERC-501, is a novel small molecule drug that has been developed for the treatment of neuropsychiatric disorders. It belongs to the class of benzoxazoles and has shown promising results in preclinical studies for the treatment of depression, anxiety, and substance abuse disorders.
Wirkmechanismus
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide acts as a selective antagonist of the KOR, which is a G protein-coupled receptor that is widely distributed in the brain. The KOR has been implicated in the regulation of stress responses, mood, and addiction. By blocking the activity of the KOR, this compound may modulate the release of neurotransmitters such as dopamine, serotonin, and noradrenaline, which are involved in the regulation of mood and motivation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to increase the activity of the reward pathway in the brain, which may be beneficial in the treatment of substance abuse disorders. In addition, this compound has been shown to decrease the activity of the stress pathway in the brain, which may be beneficial in the treatment of depression and anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide has several advantages for lab experiments. It has a high affinity for the KOR, which makes it a potent antagonist of this receptor. In addition, it has good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one limitation of this compound is that it has a relatively short half-life, which may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide. One potential application is in the treatment of substance abuse disorders, where it has shown promising results in preclinical studies. Another potential application is in the treatment of depression and anxiety disorders, where it may be beneficial in modulating the activity of the stress pathway in the brain. In addition, further studies are needed to determine the safety and efficacy of this compound in human subjects.
Synthesemethoden
The synthesis of N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide involves the reaction of 4-chloroaniline with salicylic acid in the presence of phosphorus oxychloride to form 2-(4-chlorophenyl)-1,3-benzoxazole. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of triethylamine to form this compound.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide has been extensively studied in preclinical models for its potential therapeutic effects on neuropsychiatric disorders. It has shown efficacy in animal models of depression, anxiety, and substance abuse disorders. In addition, this compound has been shown to modulate the activity of the kappa opioid receptor (KOR), which is involved in the regulation of mood, stress, and addiction.
Eigenschaften
Molekularformel |
C23H19ClN2O5 |
|---|---|
Molekulargewicht |
438.9 g/mol |
IUPAC-Name |
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C23H19ClN2O5/c1-28-19-10-14(11-20(29-2)21(19)30-3)22(27)25-16-8-9-18-17(12-16)26-23(31-18)13-4-6-15(24)7-5-13/h4-12H,1-3H3,(H,25,27) |
InChI-Schlüssel |
CGNZPUHJAGVIHJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[(5-chloro-2-methoxybenzoyl)amino]-2-methoxyphenyl]furan-2-carboxamide](/img/structure/B251812.png)
![Methyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B251815.png)





![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B251825.png)
![2-(4-methoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B251826.png)
![3,5-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B251830.png)

![N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B251833.png)
![N-{2-methyl-4-[(4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251834.png)
![N-{4-[(4-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B251835.png)
